molecular formula C10H12O2 B1593843 Methyl 2-ethylbenzoate CAS No. 50604-01-8

Methyl 2-ethylbenzoate

Cat. No. B1593843
Key on ui cas rn: 50604-01-8
M. Wt: 164.2 g/mol
InChI Key: KQQKFHNRMJHXLR-UHFFFAOYSA-N
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Patent
US08785403B2

Procedure details

The above methyl 2-ethylbenzoate was mixed with molecular sieve 13× (powder, 70 g), and while stirring the mixture, bromine (5.2 ml) was added dropwise thereto at 80° C. The mixture was further stirred at the same temperature for 1.5 hours. The mixture was cooled to room temperature, and added thereto were potassium carbonate (7.4 g), water (70 ml) and methanol (350 ml), and the mixture was stirred for 8 hours. Insoluble materials were filtered off, and suspended in a mixed solution of methanol (500 ml)-water (500 ml), and the mixture was stirred at room temperature overnight. Insoluble materials were filtered off and the filtrate was combined with the previously obtained filtrate, and the solvent was evaporated under reduced pressure. The residue was extracted with ethyl acetate, and the extract was washed with brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was distilled under reduced pressure, to give methyl 5-bromo-2-ethylbenzoate (2.44 g). APCI-Mass m/Z 260/262 (M+NH4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])[CH3:2].[Br:13]Br.C(=O)([O-])[O-].[K+].[K+].O>CO>[Br:13][C:10]1[CH:11]=[CH:12][C:3]([CH2:1][CH3:2])=[C:4]([CH:9]=1)[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C(=O)OC)C=CC=C1
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
7.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was further stirred at the same temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at 80° C
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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